molecular formula C21H20N6O2S B2944628 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 898467-54-4

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2944628
CAS No.: 898467-54-4
M. Wt: 420.49
InChI Key: UOOWHLRUIDANIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a high-purity chemical reagent intended for research applications. This complex synthetic molecule features a [1,2,4]triazolo[4,3-b][1,2,4]triazine core, a scaffold recognized in scientific literature for its potential to modulate critical biological pathways. Analogous compounds within the [1,2,4]triazolo heterocycle family have been identified as activators of caspases and inducers of apoptosis, making them valuable tools for investigating cell death mechanisms in oncology research . The specific structure of this reagent, which includes a 6-benzyl group, a 7-hydroxy moiety, and a sulfanyl acetamide side chain linked to a 2,3-dimethylphenyl group, suggests potential for unique biological activity and selectivity. Its primary research value lies in its application as a reference standard in assay development, as a potential protein interaction probe, and for exploratory investigations in chemical biology and drug discovery. This product is provided with comprehensive analytical data to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-13-7-6-10-16(14(13)2)22-18(28)12-30-21-25-24-20-23-19(29)17(26-27(20)21)11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOWHLRUIDANIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule belonging to the class of triazolo-triazine derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C21H20N6O2S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazolo-triazine core is known for its ability to modulate enzyme activity and receptor interactions. The presence of the sulfanyl group may enhance binding affinity and specificity to these targets.

Anticancer Activity

Research indicates that compounds with triazole scaffolds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of triazolo-triazine can inhibit the proliferation of various cancer cell lines. One study reported that similar compounds demonstrated IC50 values ranging from 1.02 to 74.28 μM against six different cancer cell lines .
  • The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Compounds containing the triazole moiety have been extensively studied for their antimicrobial activities:

  • Antibacterial Activity : Triazole derivatives have shown efficacy against both drug-sensitive and drug-resistant Gram-positive bacteria . The compound's structure may allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Activity Type Target Organisms Reference
AnticancerVarious cancer cell lines
AntibacterialGram-positive bacteria

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This potential has been observed in other triazole derivatives .

Case Studies

  • Anticancer Evaluation : A study evaluated the antiproliferative effects of triazolo-triazine derivatives against breast and lung cancer cell lines. Compounds similar to our target showed promising results with significant reductions in cell viability.
  • Antimicrobial Testing : Another study investigated the antibacterial effects of triazole derivatives against Staphylococcus aureus and Bacillus subtilis, revealing that certain modifications in the chemical structure enhanced antibacterial potency.

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